tPSA and Hydrogen-Bond Capacity: Cyclobutylpiperazine vs. Piperidine Analog
The target compound possesses a tPSA of 35.6 Ų and three hydrogen-bond acceptors (piperazine nitrogen and carbonyl oxygen), compared to the piperidine analog (1-(azetidin-3-ylcarbonyl)piperidine), which has a tPSA of 32.3 Ų and only two hydrogen-bond acceptors [1][2]. The free base of the target also contributes one hydrogen-bond donor (azetidine NH), while the piperidine free base has zero. These differences are relevant for CNS drug design, where lower tPSA values (< 60–70 Ų) generally favor passive blood-brain barrier penetration, but excessive reduction may compromise aqueous solubility.
| Evidence Dimension | Topological polar surface area (tPSA) and hydrogen-bond acceptor/donor count |
|---|---|
| Target Compound Data | tPSA 35.6 Ų; H-acceptors 3; H-donors 1 (free base) |
| Comparator Or Baseline | 1-(Azetidin-3-ylcarbonyl)piperidine: tPSA 32.3 Ų; H-acceptors 2; H-donors 0 (free base) |
| Quantified Difference | ΔtPSA = +3.3 Ų; +1 H-acceptor; +1 H-donor |
| Conditions | Computed properties; tPSA from Cactvs/PubChem; target compound data from Molaid computational chemistry module |
Why This Matters
The higher tPSA and additional H-bond functionality of the target compound are likely to enhance aqueous solubility relative to the piperidine analog, making it preferable for assays requiring higher compound dissolution or for late-stage functionalization.
- [1] Molaid.com. 1-(azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine (1238877-84-3). Computed Properties: tPSA 35.6, H-acceptors 3, H-donors 1. View Source
- [2] PubChem CID 75485571. 1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride. Computed Properties: tPSA 32.3 Ų, H-bond acceptor count 2. View Source
